molecular formula C₁₃H₁₆O₄ B1142762 4-(3-Acetoxypropyl)phenyl Acetate CAS No. 25823-43-2

4-(3-Acetoxypropyl)phenyl Acetate

Cat. No.: B1142762
CAS No.: 25823-43-2
M. Wt: 236.26
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Description

4-(3-Acetoxypropyl)phenyl Acetate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is a polyphenolic compound that is isolated from fermented tea leaves

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxypropyl)phenyl Acetate involves several steps. One common method is the esterification of 4-(3-hydroxypropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetoxypropyl)phenyl Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenolic derivatives

Scientific Research Applications

4-(3-Acetoxypropyl)phenyl Acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.

    Biology: Investigated for its potential antioxidant activities and its role in cellular signaling pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor effects.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxypropyl)phenyl Acetate involves its interaction with free radicals and metal ions. The compound acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler aromatic compound with a hydroxyl group attached to the benzene ring.

    4-Hydroxyacetophenone: Contains a hydroxyl group and an acetyl group attached to the benzene ring.

    4-(3-Hydroxypropyl)phenol: Similar structure but lacks the acetoxy group.

Uniqueness

4-(3-Acetoxypropyl)phenyl Acetate is unique due to its dual functional groups (acetoxy and phenolic) that confer distinct chemical reactivity and biological activity.

Biological Activity

4-(3-Acetoxypropyl)phenyl acetate, a compound with the CAS number 25823-43-2, is an organic ester that has garnered interest in various fields of biological research due to its potential therapeutic applications. The compound's structure consists of a phenyl ring substituted with an acetoxypropyl group, which may influence its biological properties.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol
  • Structural Formula :
    O C O C C C C6H5\text{O C O C C C}\text{ C}_6\text{H}_5

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential anti-inflammatory, analgesic, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that esters can inhibit the production of pro-inflammatory cytokines in vitro.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenyl acetate were effective in reducing inflammation in animal models by suppressing the NF-kB pathway, which is crucial for inflammatory responses .

2. Analgesic Properties

The analgesic activity of this compound has been evaluated using various pain models.

  • Research Findings : In a controlled study, the administration of related acetates resulted in a notable decrease in pain response in rodents subjected to thermal and chemical stimuli. The analgesic mechanism was attributed to the modulation of pain receptors and pathways .

3. Antimicrobial Effects

The antimicrobial potential of this compound has also been assessed.

  • Microbial Assays : In vitro tests against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Data Tables

Biological Activity Effect Reference
Anti-inflammatorySignificant reduction in cytokine levels
AnalgesicDecreased pain response in models
AntimicrobialModerate antibacterial activity

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Pro-inflammatory Pathways : By modulating key signaling pathways such as NF-kB and MAPK.
  • Interaction with Pain Receptors : Potentially acting on opioid receptors or similar pathways to alleviate pain.
  • Disruption of Bacterial Cell Wall Synthesis : This could explain its antimicrobial properties by affecting bacterial growth and replication.

Properties

IUPAC Name

3-(4-acetyloxyphenyl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFVKQUGHGXIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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